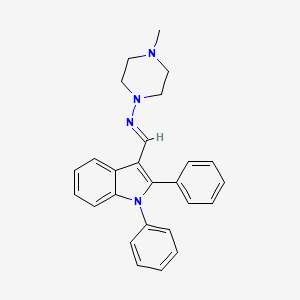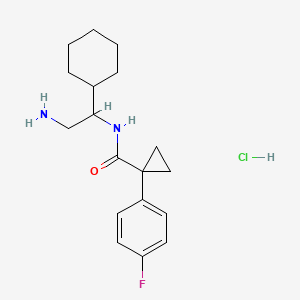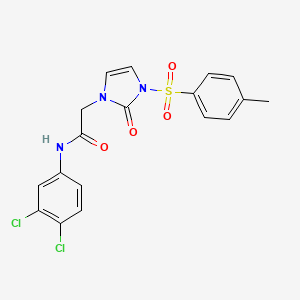![molecular formula C19H19ClN2S2 B2357986 2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1286418-33-4](/img/structure/B2357986.png)
2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Studies
A study investigated the electrochemical reduction of a closely related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, highlighting the chemical's reactivity under different conditions. This research provides insights into the electrochemical properties of spiro compounds, which may inform further studies on similar diazaspiro derivatives, including "2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene" (Zhou et al., 2010).
Synthesis of Sulfur-Containing Spiro Compounds
Another study focused on the synthesis of sulfur-containing spiro compounds, offering a methodological approach that could be applicable to synthesizing compounds like "this compound." This research underscores the versatility of spiro compounds in creating diverse chemical structures (Reddy et al., 1993).
Regioselective Synthesis of Diazaspiro Derivatives
Research into the regioselective synthesis of diazaspiro derivatives, including diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, offers a foundation for understanding how specific functional groups influence the chemical behavior and synthesis outcomes of spiro compounds. This knowledge is relevant for synthesizing and exploring the properties of "this compound" (Farag et al., 2008).
Antioxidant and Enzyme Inhibition Activities
A study on the synthesis and evaluation of novel N,S‐substituted polyhalogenated nitrobutadiene derivatives, including their antioxidant, antixanthine oxidase, and antielastase activities, highlights the potential biomedical applications of sulfur-containing spiro compounds. This research might inform future investigations into the biological activities of "this compound" (Onul et al., 2018).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S2/c20-15-8-3-2-7-14(15)13-24-18-17(16-9-6-12-23-16)21-19(22-18)10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVOTDWVILETMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

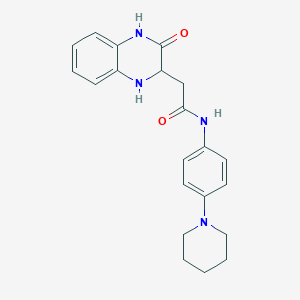

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
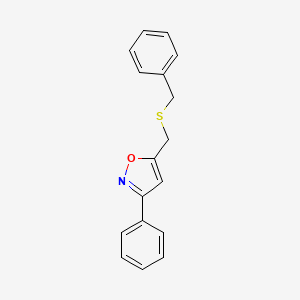

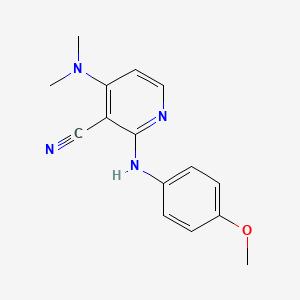

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
